![molecular formula C33H58N10O9 B15125761 6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B15125761.png)
6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid is a complex organic compound with multiple amino and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. Typically, the synthesis starts with the preparation of intermediate compounds, which are then combined through a series of condensation and addition reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amino groups would produce primary or secondary amines.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
6-Amino-2-pyridone-3,5-dicarbonitrile: This compound shares some structural similarities but has different functional groups and properties.
3-Amino-2-phenylpropanoic acid: Another compound with a similar backbone but different substituents.
Uniqueness
What sets 6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid apart is its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C33H58N10O9 |
|---|---|
分子量 |
738.9 g/mol |
IUPAC 名称 |
6-amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid |
InChI |
InChI=1S/C33H58N10O9/c34-12-4-5-13-39-14-7-15-40-20-29(47)42-28(46)16-26(44)23(37)10-6-11-24(33(51)52)41-31(49)25(19-36)43(30(48)17-27(38)45)32(50)22(18-35)21-8-2-1-3-9-21/h1-3,8-9,22-27,39-40,44-45H,4-7,10-20,34-38H2,(H,41,49)(H,51,52)(H,42,46,47) |
InChI 键 |
FPJBIRIVZPUIOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


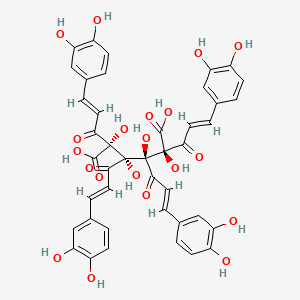
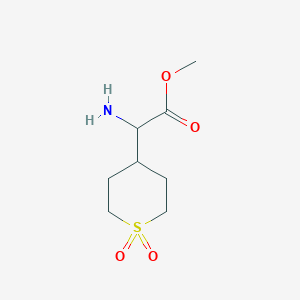
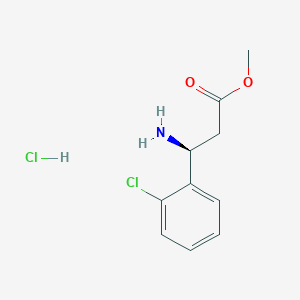
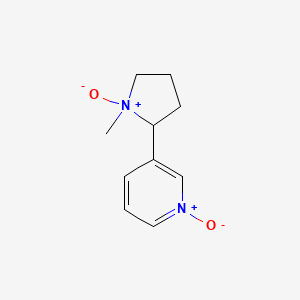
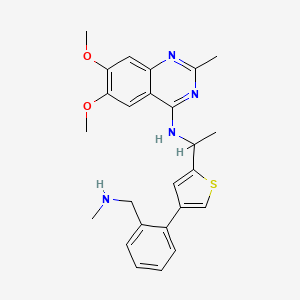
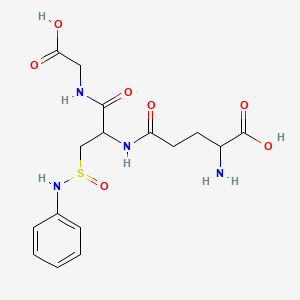
![7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B15125735.png)

![[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B15125746.png)
![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)
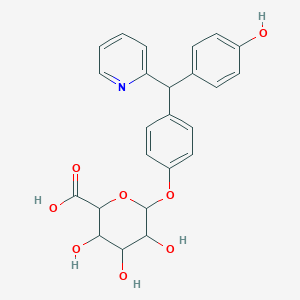
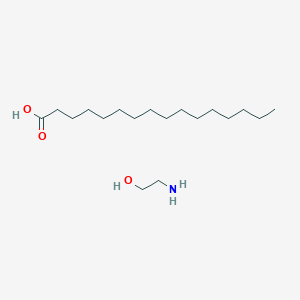
![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
